molecular formula C20H17N3O4S B2745838 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 864975-59-7

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2745838
CAS No.: 864975-59-7
M. Wt: 395.43
InChI Key: PDIXFCWYMDADCK-MRCUWXFGSA-N
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Description

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound designed for advanced pharmacological and medicinal chemistry research. It integrates a 1,3-dioxoisoindolin moiety and a benzothiazole scaffold, structural features prevalent in compounds with documented central nervous system (CNS) activity. Compounds containing the 1,3-dioxoisoindolin (phthalimide) group have been synthesized and evaluated for their potential as anticonvulsant agents, showing protection in maximal electroshock seizure (MES) models in preclinical studies . The benzothiazole ring system is a privileged structure in medicinal chemistry, frequently investigated for its interactions with various neurological targets. The specific (Z) configuration around the imine bond is critical for defining the molecule's three-dimensional shape and its subsequent binding affinity to biological targets. Researchers can utilize this compound as a chemical tool to study convulsant pathways or as a lead structure in the design of new therapeutic entities for neurological disorders. Its mechanism of action is anticipated to involve modulation of neuronal excitability, potentially through interaction with ion channels or neurotransmitter systems. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-27-11-10-22-15-8-4-5-9-16(15)28-20(22)21-17(24)12-23-18(25)13-6-2-3-7-14(13)19(23)26/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIXFCWYMDADCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound characterized by its complex structure featuring a dioxoisoindoline moiety and a benzo[d]thiazole derivative. This compound is under investigation for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. The unique combination of functional groups may provide distinct mechanisms of action compared to other related compounds.

Structural Characteristics

The molecular formula of the compound is C20H16FN3O4S, with a molecular weight of 413.42 g/mol. The structural configuration includes a Z-isomer configuration at the double bond connecting the isoindoline and the benzo[d]thiazole components, which may influence its reactivity and interactions with biological targets.

Anticancer Activity

Research into compounds with similar structural features suggests potential anticancer activity. For instance, benzothiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A comparative analysis of similar compounds reveals:

Compound NameStructural FeaturesBiological Activity
Betulinic Acid DerivativesPentacyclic structure with hydroxyl groupsAnticancer
Fluoroquinolone AntibioticsFluorinated quinolone coreBroad-spectrum antibacterial
Thiazole-Based Anticancer AgentsThiazole ring fused with other heterocyclesAnticancer

The unique combination of dioxoisoindoline and benzo[d]thiazole in this compound may offer distinct mechanisms of action that warrant further investigation.

Antimicrobial Activity

Similar compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring in particular has been linked to enhanced antimicrobial properties. Studies indicate that derivatives of benzothiazoles exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • Study on Benzothiazole Derivatives : A study published in Journal of Medicinal Chemistry explored various benzothiazole derivatives for their anticancer properties. Results indicated that modifications to the thiazole ring significantly altered biological activity, suggesting a structure-activity relationship that could be leveraged in designing new therapeutics.
  • Antimicrobial Efficacy : Research conducted on similar dioxoisoindoline derivatives revealed promising results against multiple bacterial strains. The study highlighted the importance of functional group positioning in enhancing antimicrobial potency.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Dioxoisoindoline moiety : Known for its involvement in various biological activities, especially in anticancer therapeutics.
  • Benzo[d]thiazole derivative : Associated with antimicrobial and anticancer properties.

Research indicates that this compound exhibits promising anticancer activity . The following sections detail its mechanisms of action and comparative efficacy with related compounds.

Anticancer Mechanisms

  • Cell Cycle Arrest : Compounds similar to this structure have shown the ability to induce G2-M phase arrest in cancer cells. For example, derivatives have been reported to significantly reduce the G1 phase in Hep3B liver cancer cells after treatment.
  • Cytotoxicity : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, indicating its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide:

Compound NameStructural FeaturesBiological Activity
Betulinic Acid DerivativesPentacyclic structure with hydroxyl groupsAnticancer
Fluoroquinolone AntibioticsFluorinated quinolone coreBroad-spectrum antibacterial
Thiazole-Based Anticancer AgentsThiazole ring fused with other heterocyclesAnticancer

In Vitro Studies

Recent investigations into benzodioxole derivatives similar to this compound have revealed their potential as anticancer agents. Notably:

  • Compound 2a significantly reduced α-fetoprotein secretion in Hep3B cells and induced cell cycle arrest comparable to doxorubicin, showcasing its efficacy as an anticancer agent.

Comparison with Similar Compounds

Research Findings and Discussion

  • Synthetic Flexibility: The target compound’s benzo[d]thiazole and isoindolinone motifs are synthetically accessible via electrophilic annulation, as demonstrated for related benzisothiazolones . However, introducing the methoxyethyl group may require specialized protecting strategies to avoid side reactions.
  • The Z-configuration could enhance binding specificity, as seen in geometrically constrained kinase inhibitors .

Q & A

Q. What is the standard synthetic route for (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide?

The compound is synthesized via refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with an appropriate maleimide derivative (e.g., N-arylmaleimide) in glacial acetic acid for 2 hours. Reaction progress is monitored via TLC, followed by filtration, washing with water/ethanol, and recrystallization from a suitable solvent (e.g., DMF/acetic acid mixtures) .

Q. How is the reaction monitored to confirm completion?

Thin-layer chromatography (TLC) is routinely employed to track reactant consumption and product formation. Solvent systems like ethyl acetate/hexane or chloroform/methanol are used, with UV visualization or iodine staining for detection .

Q. What characterization techniques validate the compound’s structure?

  • Elemental analysis : Confirms empirical formula.
  • Spectroscopy : IR identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for isoindolin-dione). 1^1H/13^{13}C NMR confirms proton/carbon environments, such as benzo[d]thiazol-2(3H)-ylidene methoxyethyl substituents.
  • Mass spectrometry : ESI-MS provides molecular ion peaks .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities?

  • Solvent variation : Replace glacial acetic acid with toluene or DMF to alter reactivity .
  • Catalyst screening : Sodium acetate (2.0 equiv) enhances cyclization in analogous thiazole syntheses .
  • Reflux duration : Extending reflux to 3–5 hours improves cyclization in structurally related compounds .
  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies critical factors (temperature, stoichiometry) for yield optimization .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Computational validation : DFT calculations predict NMR chemical shifts or IR vibrations, cross-validating experimental data. For example, benzo[d]thiazole ring protons typically resonate at δ 7.2–8.5 ppm in 1^1H NMR .
  • X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., Z/E configuration of the acetamide group) .

Q. What strategies mitigate side reactions during synthesis?

  • Protecting groups : Use phthalic anhydride to protect amine intermediates, reducing undesired nucleophilic attacks .
  • Temperature control : Lower temperatures (e.g., 80°C instead of reflux) minimize maleimide ring-opening side reactions observed in analogous syntheses .

Methodological Considerations

Q. How to scale up synthesis without compromising purity?

  • Continuous-flow chemistry : Enables precise control of reaction parameters (residence time, mixing) for reproducibility, as demonstrated in diazomethane syntheses .
  • Recrystallization optimization : Gradient recrystallization (e.g., DMF → ethanol) improves crystal purity for structurally complex acetamides .

Q. What computational tools predict the compound’s reactivity or biological interactions?

  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock. The benzo[d]thiazole moiety often exhibits π-π stacking with aromatic residues .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP for lipophilicity) to guide drug discovery .

Data Analysis and Reporting

Q. How to analyze contradictory bioactivity results across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. resazurin assays).
  • Meta-analysis : Compare structural analogs (e.g., substituent effects on thiazole rings) to identify activity trends .

Q. What statistical methods are appropriate for dose-response studies?

  • Non-linear regression : Fits IC₅₀/EC₅₀ curves using tools like GraphPad Prism.
  • ANOVA with post-hoc tests : Identifies significant differences between treatment groups in cytotoxicity assays .

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